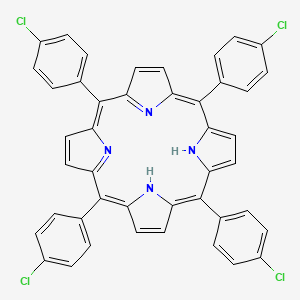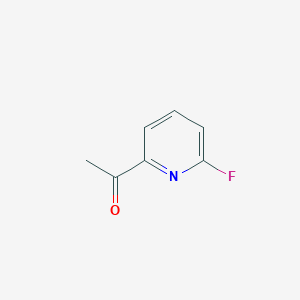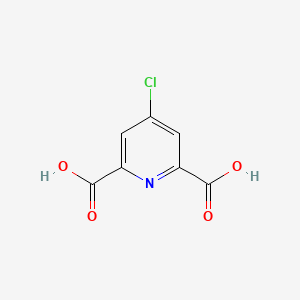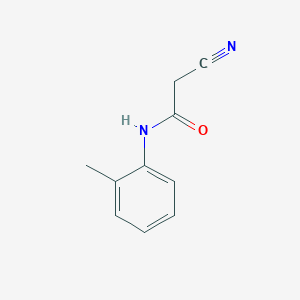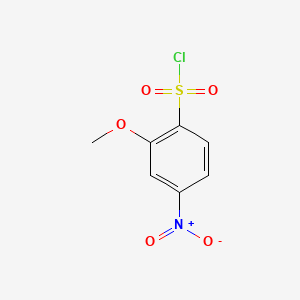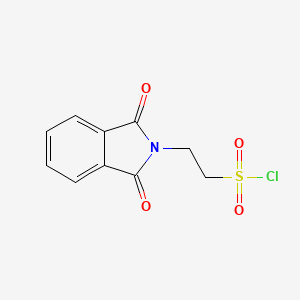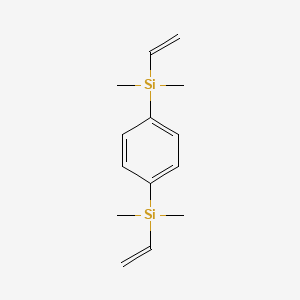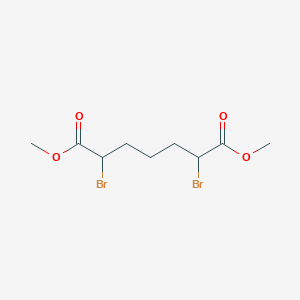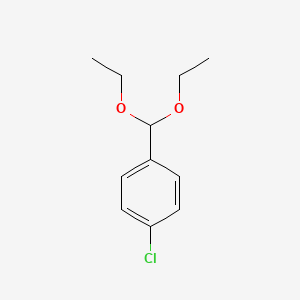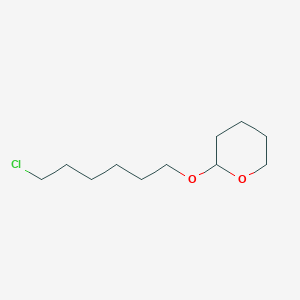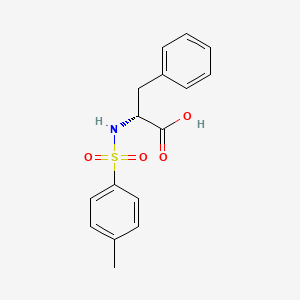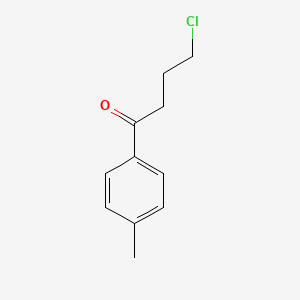
4-Chloro-4'-méthylbutyrophénone
Vue d'ensemble
Description
4-Chloro-4’-methylbutyrophenone is a chemical compound with the linear formula C11H13ClO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of 4-Chloro-4’-methylbutyrophenone is C11H13ClO . It has an average mass of 196.673 Da and a monoisotopic mass of 196.065491 Da .
Physical And Chemical Properties Analysis
4-Chloro-4’-methylbutyrophenone has a density of 1.1±0.1 g/cm3 . Its boiling point is 309.7±25.0 °C at 760 mmHg . The compound has a molar refractivity of 55.2±0.3 cm3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 4 freely rotating bonds .
Applications De Recherche Scientifique
Chimie Médicinale
4-Chloro-4'-méthylbutyrophénone: est utilisé en chimie médicinale comme précurseur pour la synthèse de divers composés pharmacologiquement actifs. Son groupe cétone chloré est un groupe fonctionnel polyvalent qui peut subir d'autres transformations chimiques pour créer des molécules complexes pour le développement de médicaments .
Science des Matériaux
En science des matériaux, ce composé sert de matière première pour la synthèse de polymères et de matériaux avancés. Sa capacité à participer à des réactions de polymérisation le rend précieux pour créer de nouveaux matériaux aux propriétés mécaniques et chimiques spécifiques .
Sciences de l'Environnement
Les scientifiques de l'environnement utilisent This compound pour étudier les processus de dégradation et le devenir environnemental des composés organiques chlorés. Il aide à comprendre l'impact de ces produits chimiques sur les écosystèmes et à développer des méthodes pour leur élimination en toute sécurité .
Chimie Analytique
Ce produit chimique est utilisé en chimie analytique pour l'étalonnage et comme étalon en analyse chromatographique. Sa structure chimique distincte lui permet d'être séparé et détecté dans des mélanges complexes, ce qui facilite l'analyse qualitative et quantitative des échantillons .
Recherche Pharmaceutique
En recherche pharmaceutique, This compound est utilisé dans la synthèse d'ingrédients pharmaceutiques actifs (API). Il est particulièrement utile aux premiers stades de la découverte de médicaments, lorsque de nouvelles entités moléculaires sont explorées .
Applications Industrielles
Industriellement, il est utilisé dans la fabrication de produits chimiques fins et d'intermédiaires. Sa réactivité est exploitée dans diverses réactions chimiques à l'échelle industrielle pour produire une large gamme de produits .
Synthèse Organique
Le composé est un intermédiaire clé en synthèse organique. Il est utilisé pour construire des molécules organiques complexes par diverses voies de synthèse, notamment les réactions de condensation et les additions nucléophiles .
Enseignement de la Chimie
Enfin, This compound est utilisé dans l'enseignement de la chimie pour illustrer les principes de la chimie organique et les techniques de synthèse. Il fournit un exemple pratique de la façon dont les composés organiques sont manipulés en laboratoire .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Chloro-4’-methylbutyrophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Cellular Effects
The effects of 4-Chloro-4’-methylbutyrophenone on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Chloro-4’-methylbutyrophenone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolic processes they regulate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-4’-methylbutyrophenone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-4’-methylbutyrophenone vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
4-Chloro-4’-methylbutyrophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with cytochrome P450 enzymes can alter the metabolism of other substances, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 4-Chloro-4’-methylbutyrophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of 4-Chloro-4’-methylbutyrophenone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
4-chloro-1-(4-methylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-9-4-6-10(7-5-9)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHGFUBJUUFMSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191757 | |
| Record name | 4-Chloro-4'-methylbutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38425-26-2 | |
| Record name | 4-Chloro-1-(4-methylphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38425-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-4'-methylbutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038425262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38425-26-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-4'-methylbutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-4'-methylbutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

